

Toxicological Profile of Linolenic Acid Glycidyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Linolenic acid glycidyl ester*

Cat. No.: *B131873*

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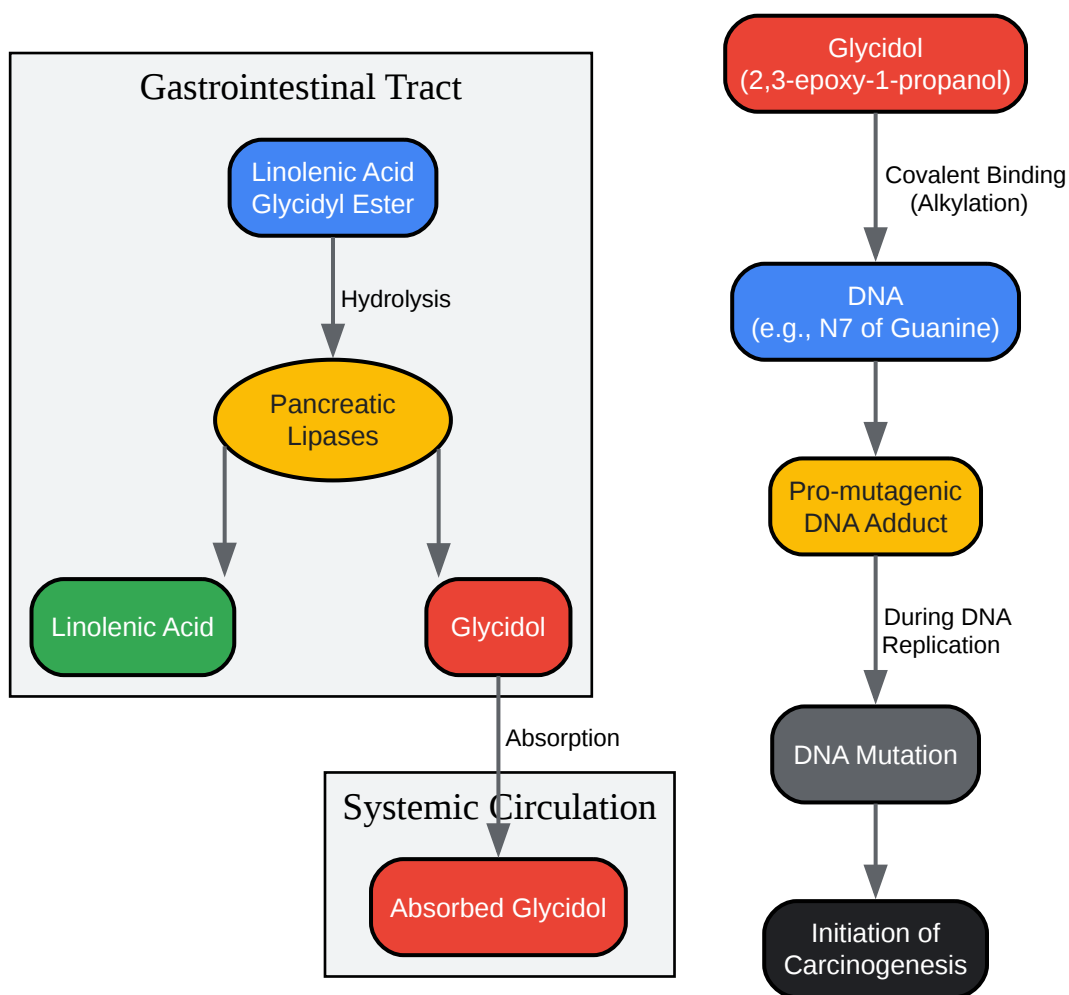
For Researchers, Scientists, and Drug Development Professionals

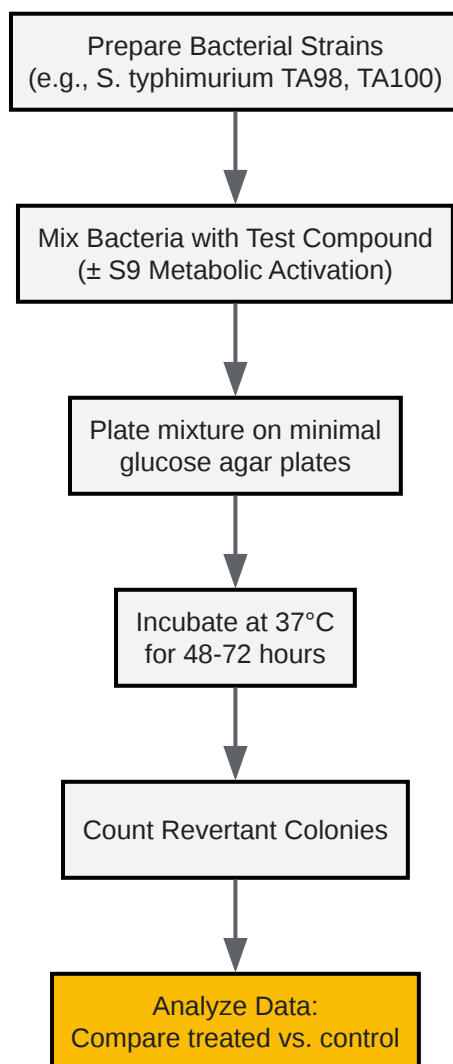
This technical guide provides a comprehensive overview of the toxicological profile of **linolenic acid glycidyl ester**. The primary toxicological concern associated with glycidyl esters of fatty acids, including **linolenic acid glycidyl ester**, is their potential to hydrolyze in the gastrointestinal tract, releasing free glycidol.[1][2] Glycidol is a known genotoxic carcinogen, and therefore, the risk assessment of **linolenic acid glycidyl ester** is predominantly based on the toxicological properties of glycidol.[3][4] It is widely assumed for risk assessment purposes that glycidyl esters are completely hydrolyzed, leading to exposure equivalent to the same molar quantity of glycidol.[5]

Metabolism and Toxicokinetics

Upon oral ingestion, **linolenic acid glycidyl ester** is metabolized by lipases in the gastrointestinal tract, which hydrolyze the ester bond. This process releases linolenic acid and glycidol.[1] The liberated glycidol is then absorbed and systemically distributed.[5]

Toxicokinetic studies in rats and monkeys administered glycidyl linoleate have confirmed the systemic availability of glycidol.[6] The bioavailability of glycidol from glycidyl linoleate was found to be lower in monkeys compared to rats.[6] A key biomarker for glycidol exposure is the formation of hemoglobin adducts, such as N-(2,3-dihydroxy-propyl)valine (diHOPrVal).[6][7]





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